molecular formula C10H10ClN B1610537 4-Chloro-2-phenylbutanenitrile CAS No. 93273-13-3

4-Chloro-2-phenylbutanenitrile

Cat. No.: B1610537
CAS No.: 93273-13-3
M. Wt: 179.64 g/mol
InChI Key: QATMNEWCJVVAJK-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylbutanenitrile: is an organic compound with the molecular formula C10H10ClN. It is a nitrile derivative, characterized by the presence of a chloro group and a phenyl group attached to a butanenitrile backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzeneacetonitrile with 2-chloroethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-Chloro-2-phenylbutylamine.

    Oxidation: 4-Chloro-2-phenylbutanoic acid.

Scientific Research Applications

4-Chloro-2-phenylbutanenitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-phenylbutanenitrile is unique due to the presence of both a chloro group and a nitrile group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATMNEWCJVVAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535531
Record name 4-Chloro-2-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93273-13-3
Record name 4-Chloro-2-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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